4-(Hydroxymethyl)-4-methylcyclohexanone
Description
4-(Hydroxymethyl)-4-methylcyclohexanone is a cyclohexanone derivative featuring a hydroxymethyl (-CH2OH) and a methyl (-CH3) group at the 4-position of the ketone ring. The compound’s unique substituents likely influence its physicochemical properties, such as solubility and molecular flexibility, making it relevant for applications in drug design and organic synthesis .
Properties
IUPAC Name |
4-(hydroxymethyl)-4-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-9)4-2-7(10)3-5-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABRYCPHHDMONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Hydroxymethyl)-4-methylcyclohexanone with structurally related cyclohexanone derivatives:
Key Observations:
- Molecular Flexibility : Cyclohexane rings with substituents like hydroxymethyl may exhibit conformational flexibility, affecting binding to biological targets (e.g., estrogen receptors) .
- Thermal Stability: 4-Methylcyclohexanone’s lower molecular weight correlates with a lower boiling point (~170°C) compared to hydroxylated analogs.
Estrogen Receptor Binding ():
- Cyclohexane derivatives with hydroxymethyl and phenol groups (e.g., 4-[4-(Hydroxymethyl)cyclohexyl]phenol) exhibit O-O interatomic distances (~10.7 Å) compatible with estrogen receptor β (ERβ) binding. The rigid cyclohexane ring optimizes spatial alignment for ERβ selectivity, unlike flexible cycloheptane analogs .
- Implication : The target compound’s hydroxymethyl group may similarly influence receptor binding affinity, though direct evidence is lacking.
Anti-Inflammatory Effects ():
- 4-(Hydroxymethyl)catechol, a structurally distinct compound, inhibits PI3K/Akt/NF-κB signaling, reducing inflammatory cytokines (e.g., TNF-α) and matrix metalloproteinases (MMPs) in rheumatoid arthritis models .
- Contrast: While 4-(Hydroxymethyl)catechol acts on synovial fibroblasts, the target cyclohexanone derivative may have divergent applications due to its ketone functionality and ring substituents.
Preparation Methods
Synthetic Routes to 4-(Hydroxymethyl)-4-methylcyclohexanone
The primary synthetic approach to this compound involves the controlled functionalization of cyclohexanone derivatives, typically through reactions with formaldehyde under basic conditions, followed by selective reduction or oxidation steps.
- Starting Material: Cyclohexanone or 4-methylcyclohexanone
- Reagents: Formaldehyde (usually as aqueous formalin), sodium hydroxide (NaOH) as base
- Mechanism: The reaction proceeds via an aldol-type condensation or hydroxymethylation at the 4-position, forming an intermediate hydroxymethylated cyclohexanone.
- Subsequent Steps: The intermediate may undergo reduction or hydrogenation to stabilize the hydroxymethyl group and control stereochemistry.
This method is well-documented and favored for its straightforwardness and scalability.
Catalytic Hydrogenation Methods
Industrial and laboratory-scale preparations often employ catalytic hydrogenation to achieve selective reduction and functional group transformations.
- Catalysts: Copper chromite is commonly used to catalyze the hydrogenation of cyclohexanone derivatives, including hydroxymethylated intermediates.
- Reaction Conditions: Elevated temperature and pressure (optimized for yield and cost-effectiveness), typically involving hydrogen gas under controlled pressure.
- Outcome: High yields of this compound with good purity are obtained.
This catalytic approach balances operational efficiency and product quality, making it suitable for industrial production.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 30–100 °C | Elevated temperatures favor reaction rate but too high (>100 °C) may cause side reactions |
| Pressure (H2) | Atmospheric to several atm (up to 5 kg/cm²) | Lower pressures preferred for cost and safety |
| Solvent | Methanol, ethanol, or aqueous base | Alcohol solvents preferred for solubility and reaction efficiency |
| Catalyst Loading | 3–10 mol% (copper chromite or Pd/C) | Catalyst choice affects selectivity and yield |
| Reaction Time | Several hours (typically 4–12 h) | Depends on scale and catalyst activity |
Alternative Reduction Methods
Besides catalytic hydrogenation, other reducing agents may be employed for selective reduction of intermediates:
- Metal Hydrides: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for selective reduction of carbonyl groups.
- Metal-Hydrogen Complexes: Diisobutylaluminum hydride (DIBAL-H) for partial reductions.
- Electrolytic Reduction: An alternative method though less common due to operational complexity.
These methods offer flexibility in laboratory synthesis but may be less practical for large-scale production.
Summary of Preparation Methods
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield & Notes |
|---|---|---|---|---|
| Hydroxymethylation + Reduction | Cyclohexanone + Formaldehyde | NaOH, H2, Cu chromite catalyst | 30–100 °C, atmospheric H2 | High yield, scalable industrial method |
| Catalytic Hydrogenation | Hydroxymethylated intermediate | Copper chromite, Pd/C | Elevated temp & pressure | High purity product, cost-effective |
| Metal Hydride Reduction | Carbonyl intermediates | LiAlH4, NaBH4, DIBAL-H | Room temp to mild heating | Selective, good for lab-scale synthesis |
| Electrolytic Reduction | Carbonyl compounds | Electrochemical setup | Mild conditions | Less common, specialized equipment |
Research Findings and Data
- Yield Optimization: Studies indicate that maintaining reaction temperatures between 20–60 °C during catalytic hydrogenation maximizes yield and minimizes side reactions.
- Catalyst Selection: Copper chromite catalysts provide a balance of activity and selectivity, while palladium-based catalysts offer higher activity but at increased cost.
- Solvent Effects: Alcohol solvents such as methanol enhance solubility and facilitate hydrogen uptake, improving reaction rates.
- Pressure Effects: Hydrogen pressure above atmospheric levels can increase reaction rate but requires more robust equipment; thus, atmospheric pressure hydrogenation is often preferred industrially.
Notes on Purification
Post-reaction, this compound is typically purified by:
- Filtration to remove catalyst residues
- Distillation under reduced pressure to isolate the product
- Recrystallization if higher purity is required
The product is generally obtained as a high-purity compound suitable for further chemical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Hydroxymethyl)-4-methylcyclohexanone in a laboratory setting?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction strategies. For example, introducing the hydroxymethyl group to a pre-existing methylcyclohexanone scaffold may involve:
- Substitution : Reacting 4-methylcyclohexanone with formaldehyde under basic conditions (e.g., NaOH) to form the hydroxymethyl derivative via aldol-like condensation, followed by purification via recrystallization .
- Reductive Amination : Using sodium cyanoborohydride to reduce intermediates formed from ketone precursors, though this requires careful pH control .
Yields typically range from 50–75%, depending on solvent choice (e.g., ethanol/water mixtures) and temperature optimization .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The compound’s -NMR spectrum will show distinct signals for the hydroxymethyl proton (δ 3.5–4.0 ppm, broad singlet) and equatorial/axial methyl groups (δ 1.0–1.5 ppm). -NMR will confirm the carbonyl (δ ~210 ppm) and hydroxymethyl carbons (δ ~65 ppm) .
- IR : Key peaks include O–H stretching (~3400 cm) and C=O stretching (~1700 cm) .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 156.115) validates molecular composition .
Q. What are the common reactivity patterns of this compound under oxidation or reduction?
- Methodological Answer :
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO in acidic conditions, yielding 4-carboxy-4-methylcyclohexanone. Over-oxidation risks require controlled stoichiometry .
- Reduction : Catalytic hydrogenation (H/Pd-C) reduces the ketone to a secondary alcohol, forming 4-(hydroxymethyl)-4-methylcyclohexanol. Selectivity challenges arise due to competing reduction of the hydroxymethyl group .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during functionalization of this compound?
- Methodological Answer : The axial/equatorial orientation of substituents on the cyclohexane ring influences reactivity. For enantioselective synthesis:
- Chiral Catalysts : Use of Sharpless asymmetric dihydroxylation or Evans auxiliaries can direct stereochemistry during derivatization .
- Conformational Analysis : Computational modeling (e.g., DFT) predicts preferred chair conformations, guiding reaction design to favor axial hydroxymethyl groups for selective functionalization .
Q. How should researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 38–84% for hydrazone derivatives) often stem from:
- Reaction Time : Extended durations (3+ days) improve conversion but risk side reactions (e.g., over-oxidation) .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization (ethanol/acetone) impacts recovery rates .
- Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
Q. What strategies optimize the scalability of lab-scale syntheses for this compound?
- Methodological Answer :
- Solvent Selection : Replace volatile solvents (e.g., diethyl ether) with greener alternatives (e.g., 2-MeTHF) to enhance safety and reduce costs .
- Continuous Flow Systems : Microreactors improve heat/mass transfer, minimizing byproducts during exothermic steps like hydroxymethylation .
- Process Analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling rapid adjustments .
Applications in Academic Research
Q. How is this compound utilized as a precursor in pharmaceutical intermediates?
- Methodological Answer : The compound serves as a chiral building block for:
Q. What role does this compound play in studying enzyme-substrate interactions?
- Methodological Answer : Its rigid cyclohexane scaffold mimics natural substrates in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
